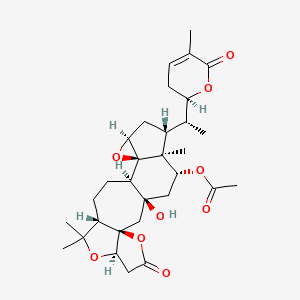
Propindilactone J
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propindilactone J is a naturally occurring nortriterpenoid compound isolated from the stems of Schisandra propinqua var propinqua It belongs to the family of triterpenoids, which are known for their complex structures and diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The total synthesis of Propindilactone J involves several key steps, including asymmetric Diels-Alder reactions, Pauson-Khand reactions, and oxidative heterocoupling reactions. These reactions are crucial for constructing the complex polycyclic framework of the compound. For instance, the asymmetric Diels-Alder reaction is employed to form the core structure, while the Pauson-Khand reaction is used to build the tetracyclic core .
Industrial Production Methods
Industrial production of this compound is not well-documented, likely due to the complexity of its synthesis. advancements in synthetic organic chemistry may pave the way for scalable production methods in the future.
Chemical Reactions Analysis
Types of Reactions
Propindilactone J undergoes various chemical reactions, including:
Oxidation: Utilizes reagents like osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Involves palladium-catalyzed reductive hydrogenolysis.
Substitution: Employs reagents such as Grignard reagents for alkylation.
Common Reagents and Conditions
Oxidative Heterocoupling: Enolsilanes are used under oxidative conditions to link the core structure to the side chain.
Pauson-Khand Reaction: Utilizes cobalt or rhodium catalysts for cycloaddition reactions.
Major Products
The major products formed from these reactions include various intermediates that are crucial for the total synthesis of this compound. These intermediates undergo further transformations to yield the final compound.
Scientific Research Applications
Propindilactone J has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying complex natural product synthesis.
Biology: Investigated for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications due to its unique structure and biological activities.
Mechanism of Action
The mechanism of action of Propindilactone J involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of various signaling pathways, including those involved in cell proliferation and apoptosis. The exact molecular targets are still under investigation, but preliminary studies suggest that it may interact with key enzymes and receptors involved in these pathways .
Comparison with Similar Compounds
Similar Compounds
Propindilactone G: Another nortriterpenoid isolated from the same plant species, known for its complex structure and biological activities.
Rubriflordilactone B: A related compound with similar structural features and biological properties.
Uniqueness
Propindilactone J stands out due to its unique polycyclic framework and the presence of multiple chiral centers. These structural features contribute to its distinct biological activities and make it a valuable compound for scientific research.
Properties
Molecular Formula |
C31H42O9 |
|---|---|
Molecular Weight |
558.7 g/mol |
IUPAC Name |
[(1S,3R,7R,10S,13R,14R,16S,18R,19S,20R)-1-hydroxy-9,9,19-trimethyl-18-[(1R)-1-[(2R)-5-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-5-oxo-4,8,15-trioxahexacyclo[11.8.0.03,7.03,10.014,16.014,19]henicosan-20-yl] acetate |
InChI |
InChI=1S/C31H42O9/c1-15-7-8-19(37-26(15)34)16(2)18-11-23-31(39-23)21-10-9-20-27(4,5)38-22-12-25(33)40-30(20,22)14-29(21,35)13-24(28(18,31)6)36-17(3)32/h7,16,18-24,35H,8-14H2,1-6H3/t16-,18-,19-,20+,21-,22-,23+,24-,28+,29+,30-,31+/m1/s1 |
InChI Key |
KZHVPBQMTQUVNA-CGOUQHHFSA-N |
Isomeric SMILES |
CC1=CC[C@@H](OC1=O)[C@H](C)[C@H]2C[C@H]3[C@@]4([C@@]2([C@@H](C[C@]5([C@H]4CC[C@@H]6[C@]7(C5)[C@@H](CC(=O)O7)OC6(C)C)O)OC(=O)C)C)O3 |
Canonical SMILES |
CC1=CCC(OC1=O)C(C)C2CC3C4(C2(C(CC5(C4CCC6C(OC7C6(C5)OC(=O)C7)(C)C)O)OC(=O)C)C)O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















